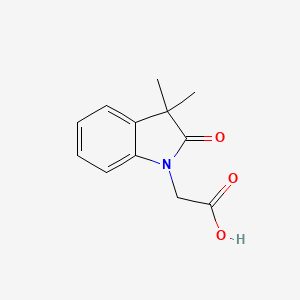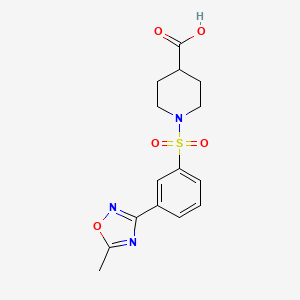![molecular formula C12H18N2O6S B7878337 ({[4-(ethoxycarbonyl)-1,2,5-trimethyl-1H-pyrrol-3-yl]sulfonyl}amino)acetic acid](/img/structure/B7878337.png)
({[4-(ethoxycarbonyl)-1,2,5-trimethyl-1H-pyrrol-3-yl]sulfonyl}amino)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({[4-(ethoxycarbonyl)-1,2,5-trimethyl-1H-pyrrol-3-yl]sulfonyl}amino)acetic acid: is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ({[4-(ethoxycarbonyl)-1,2,5-trimethyl-1H-pyrrol-3-yl]sulfonyl}amino)acetic acid typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole ring, followed by the introduction of the ethoxycarbonyl group and the sulfonyl group. The final step involves the formation of the aminoacetic acid moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as environmentally friendly solvents and catalysts, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, ({[4-(ethoxycarbonyl)-1,2,5-trimethyl-1H-pyrrol-3-yl]sulfonyl}amino)acetic acid is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it useful in studying cellular processes and signaling pathways.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it valuable in the development of high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of ({[4-(ethoxycarbonyl)-1,2,5-trimethyl-1H-pyrrol-3-yl]sulfonyl}amino)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular function and signaling.
Comparison with Similar Compounds
- ({[4-(methoxycarbonyl)-1,2,5-trimethyl-1H-pyrrol-3-yl]sulfonyl}amino)acetic acid
- ({[4-(ethoxycarbonyl)-1,2,5-dimethyl-1H-pyrrol-3-yl]sulfonyl}amino)acetic acid
Comparison: Compared to similar compounds, ({[4-(ethoxycarbonyl)-1,2,5-trimethyl-1H-pyrrol-3-yl]sulfonyl}amino)acetic acid exhibits unique properties due to the presence of the ethoxycarbonyl group and the specific substitution pattern on the pyrrole ring
Properties
IUPAC Name |
2-[(4-ethoxycarbonyl-1,2,5-trimethylpyrrol-3-yl)sulfonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O6S/c1-5-20-12(17)10-7(2)14(4)8(3)11(10)21(18,19)13-6-9(15)16/h13H,5-6H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHOTIVGIWWYHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1S(=O)(=O)NCC(=O)O)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(2-phenyl-1H-benzimidazol-5-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B7878262.png)
![3-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl)sulfonyl]butanoic acid](/img/structure/B7878274.png)
![3-[(4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl]butanoic acid](/img/structure/B7878279.png)
![4-{[(3,5-dimethoxyphenyl)amino]sulfonyl}-1-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B7878282.png)
amino]acetic acid](/img/structure/B7878293.png)
![{Methyl[(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]amino}acetic acid](/img/structure/B7878301.png)
![1-{[1-(cyclopropylcarbonyl)-2,3-dihydro-1H-indol-5-yl]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B7878307.png)

![1-{[4-(ethoxycarbonyl)-1,2,5-trimethyl-1H-pyrrol-3-yl]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B7878321.png)

![N'-hydroxy-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboximidamide](/img/structure/B7878331.png)
![1-{[5-(ethoxycarbonyl)-1-methyl-1H-pyrrol-3-yl]sulfonyl}pyrrolidine-2-carboxylic acid](/img/structure/B7878345.png)
![({[4-(ethoxycarbonyl)-1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl]sulfonyl}amino)acetic acid](/img/structure/B7878353.png)
![8-amino-10-propyldibenzo[b,f][1,4]thiazepin-11(10H)-one](/img/structure/B7878368.png)
